6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 122234-41-7
VCID: VC11898040
InChI: InChI=1S/C12H11NO5/c1-17-10-3-6-7(5-11(10)18-2)13-8(12(15)16)4-9(6)14/h3-5H,1-2H3,(H,13,14)(H,15,16)
SMILES: COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC
Molecular Formula: C12H11NO5
Molecular Weight: 249.22 g/mol

6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

CAS No.: 122234-41-7

Cat. No.: VC11898040

Molecular Formula: C12H11NO5

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid - 122234-41-7

Specification

CAS No. 122234-41-7
Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
IUPAC Name 6,7-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid
Standard InChI InChI=1S/C12H11NO5/c1-17-10-3-6-7(5-11(10)18-2)13-8(12(15)16)4-9(6)14/h3-5H,1-2H3,(H,13,14)(H,15,16)
Standard InChI Key QXRBOXSGWWUUBX-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound features a quinoline core substituted with two methoxy groups, a ketone, and a carboxylic acid. Its IUPAC name is 6,7-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid, with the following structural identifiers:

  • SMILES: COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC

  • InChIKey: QXRBOXSGWWUUBX-UHFFFAOYSA-N

  • Molecular formula: C12H11NO5\text{C}_{12}\text{H}_{11}\text{NO}_5 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight249.22 g/mol
Melting Point>250°C (decomposes)
SolubilityLow in water; soluble in DMSO
TautomerismPredominantly exists as 4-oxo tautomer

The dominance of the 4-oxo tautomer over the enol form has been confirmed via NMR and DFT calculations .

Synthesis and Modifications

Classical Synthetic Routes

The synthesis typically involves cyclization reactions starting from substituted anilines or anthranilic acid derivatives. A common approach includes:

  • Acylation: Reacting 4,5-dimethoxyanthranilic acid with malonyl chloride.

  • Cyclization: Under basic conditions (e.g., NaOH/EtOH) to form the quinoline ring .

Industrial-Scale Production

Continuous flow chemistry has been proposed to enhance scalability and safety. Automated reactors with in-line monitoring optimize reaction parameters (e.g., temperature, pH) to achieve yields >80%.

Derivative Synthesis

The carboxylic acid group at position 2 allows for functionalization:

  • Amidation: Reacting with amines to yield bioactive carboxamides (e.g., antimalarial agents) .

  • Esterification: Ethyl esters are intermediates for further modifications .

Pharmacological Applications

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects:

  • Antimalarial: EC50_{50} = 0.25 μM against Plasmodium falciparum (K1 and 3D7 strains).

  • Antitubercular: Inhibits Mycobacterium tuberculosis isocitrate lyase (ICL) with IC50_{50} = 1.2 μM .

Table 2: Antimicrobial Efficacy

PathogenActivity (IC50_{50})Reference
Plasmodium falciparum0.25 μM
Mycobacterium tuberculosis1.2 μM

Neuroprotective Effects

The compound modulates catechol-O-methyltransferase (COMT) and monoamine oxidase B (MAO-B), suggesting utility in Alzheimer’s and Parkinson’s diseases .

Mechanism of Action

Enzyme Inhibition

  • Isocitrate Lyase (ICL): Binds to the active site, inducing conformational changes that disrupt substrate access.

  • DNA Gyrase: Interferes with bacterial DNA replication via topoisomerase inhibition .

Receptor Interactions

  • VEGFR-2: Blocks ATP-binding pockets, reducing endothelial cell migration (Ki_i = 85 nM) .

  • Opioid Receptors: Carboxamide derivatives act as antagonists, though enantiomers show no stereoselectivity .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferencesBioactivity
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acidSingle methoxy group at C7Lower antitubercular activity (IC50_{50} = 5.8 μM)
Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylateEster at C3Enhanced bioavailability

Clinical Candidates

  • Ciprofloxacin: Fluoroquinolone with superior antibacterial activity but higher toxicity .

  • Chloroquine: Antimalarial with overlapping mechanisms but resistance issues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator